molecular formula C18H21BrO5 B2363174 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate CAS No. 384365-17-7

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate

Cat. No.: B2363174
CAS No.: 384365-17-7
M. Wt: 397.265
InChI Key: NQNSTBLVGBGVDR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups

Scientific Research Applications

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and etherification reactions to introduce the methoxyethyl and methylbutenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate apart from similar compounds is its unique combination of functional groups and its benzofuran core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO5/c1-11(2)5-6-22-16-9-13-15(10-14(16)19)24-12(3)17(13)18(20)23-8-7-21-4/h5,9-10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNSTBLVGBGVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=C(C)C)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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